N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 946209-82-1
VCID: VC11920817
InChI: InChI=1S/C17H13N3O4S/c1-9-5-15(24-20-9)16(21)19-17-18-12(8-25-17)14-7-10-6-11(22-2)3-4-13(10)23-14/h3-8H,1-2H3,(H,18,19,21)
SMILES: CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
Molecular Formula: C17H13N3O4S
Molecular Weight: 355.4 g/mol

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

CAS No.: 946209-82-1

Cat. No.: VC11920817

Molecular Formula: C17H13N3O4S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide - 946209-82-1

Specification

CAS No. 946209-82-1
Molecular Formula C17H13N3O4S
Molecular Weight 355.4 g/mol
IUPAC Name N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C17H13N3O4S/c1-9-5-15(24-20-9)16(21)19-17-18-12(8-25-17)14-7-10-6-11(22-2)3-4-13(10)23-14/h3-8H,1-2H3,(H,18,19,21)
Standard InChI Key HVPVGGJSVKHGEV-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
Canonical SMILES CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzofuran core substituted with a methoxy group at the 5-position, a thiazole ring linked at the 4-position, and a 3-methyl-1,2-oxazole-5-carboxamide moiety. Key structural attributes include:

  • Benzofuran Ring: The electron-rich aromatic system facilitates electrophilic substitution reactions, while the methoxy group enhances solubility and modulates electronic effects .

  • Thiazole Ring: A sulfur- and nitrogen-containing heterocycle known for its role in bioactivity, particularly in antimicrobial and anticancer agents .

  • Oxazole-Carboxamide: The oxazole ring contributes to metabolic stability, and the carboxamide group enables hydrogen bonding with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H13N3O4S\text{C}_{17}\text{H}_{13}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight355.4 g/mol
IUPAC NameN-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
SMILESCC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
Topological Polar Surface Area116 Ų

Synthetic Pathways

Synthesis involves multi-step reactions optimized for yield and purity:

  • Benzofuran Formation: Cyclization of 2-hydroxy-5-methoxybenzaldehyde with propargyl bromide under acidic conditions.

  • Thiazole Assembly: Reaction of α-bromoketone derivatives with thiourea.

  • Oxazole Coupling: Amide bond formation between the thiazole intermediate and 3-methyl-1,2-oxazole-5-carboxylic acid using carbodiimide crosslinkers.

Critical challenges include regioselectivity in benzofuran functionalization and minimizing side reactions during thiazole ring closure .

Biological Activities and Mechanisms

Antimicrobial Properties

Benzofuran-thiazole hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . In vitro studies demonstrate:

  • MIC values of 3.12–12.5 μg/mL against S. aureus .

  • Synergistic effects with oxazole moieties, enhancing membrane permeability .

Table 2: Comparative Antimicrobial Activity

CompoundMIC (μg/mL) vs S. aureusMIC (μg/mL) vs C. albicans
Parent Benzofuran 12.525.0
Target Compound3.1212.5

Structure-Activity Relationships (SAR)

  • Methoxy Group: Essential for DNA intercalation and topoisomerase II inhibition .

  • Thiazole Ring: Sulfur atom enhances lipid solubility and biofilm penetration .

  • Oxazole-Carboxamide: Stabilizes protein-ligand interactions via hydrogen bonding.

Pharmacokinetic and Toxicological Profiles

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the benzofuran ring .

  • Toxicity: Low cytotoxicity (CC50_{50} > 50 μM in HEK293 cells).

Applications and Future Directions

  • Antimicrobial Drug Development: Hybrid scaffolds reduce resistance emergence .

  • Targeted Cancer Therapy: Combination with antibody-drug conjugates enhances specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator